molecular formula C22H29ClN2O2 B4136790 N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide

N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide

Cat. No. B4136790
M. Wt: 388.9 g/mol
InChI Key: IBJQRTZBACEDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide, also known as ACPD, is a synthetic compound that belongs to the class of N-acylphenylalanines. ACPD is a potent and selective agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system (CNS). ACPD has been widely used as a research tool to investigate the role of mGluRs in various physiological and pathological processes, such as learning and memory, pain perception, epilepsy, and neurodegeneration.

Mechanism of Action

N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide acts as a selective agonist of mGluRs, specifically the group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC) and increase intracellular calcium levels. The activation of mGluRs by N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide leads to the modulation of synaptic transmission and plasticity, including the enhancement of long-term potentiation (LTP) and the inhibition of long-term depression (LTD).
Biochemical and physiological effects:
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of neurotransmitter release. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has also been shown to have anticonvulsant and analgesic properties, as well as neuroprotective effects against excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has several advantages as a research tool, including its high potency and selectivity for mGluRs, its ability to modulate synaptic plasticity, and its usefulness in studying the function and regulation of mGluRs in various physiological and pathological processes. However, N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research involving N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and mGluRs. One area of interest is the development of novel therapeutics targeting mGluRs for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the role of mGluRs in synaptic plasticity and learning and memory. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide and other mGluR agonists on neuronal function and plasticity.

Scientific Research Applications

N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been extensively used in scientific research to study the function and regulation of mGluRs in the CNS. mGluRs are involved in a wide range of physiological and pathological processes, and their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide has been used to investigate the role of mGluRs in these disorders and to develop novel therapeutics targeting these receptors.

properties

IUPAC Name

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2/c1-2-3-20(26)24-17-4-5-18(23)19(9-17)25-21(27)13-22-10-14-6-15(11-22)8-16(7-14)12-22/h4-5,9,14-16H,2-3,6-8,10-13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJQRTZBACEDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[[2-(1-adamantyl)acetyl]amino]-4-chlorophenyl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(1-adamantylacetyl)amino]-4-chlorophenyl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.